molecular formula C19H18ClN3O3 B7711675 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide

Cat. No. B7711675
M. Wt: 371.8 g/mol
InChI Key: ZUBSNHQJKBHSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is a member of the oxadiazole family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration method for this compound to minimize its toxicity.

Future Directions

There are several future directions for the research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide. One of the most promising directions is the development of new cancer treatments based on this compound. Additionally, further research is needed to determine the optimal dosage and administration method for this compound to minimize its toxicity. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to determine the efficacy of this compound in treating these diseases. Finally, this compound has the potential to be used as a diagnostic tool for cancer due to its ability to selectively target cancer cells. Further research is needed to determine the feasibility of using this compound as a diagnostic tool.

Synthesis Methods

There are several methods for synthesizing 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide. One of the most commonly used methods involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-bromobutanoyl chloride to yield 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-14-11-9-13(10-12-14)21-17(24)7-4-8-18-22-19(23-26-18)15-5-2-3-6-16(15)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSNHQJKBHSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide

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